molecular formula C11H17Cl3N2 B1435505 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride CAS No. 1803612-28-3

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride

Cat. No. B1435505
M. Wt: 283.6 g/mol
InChI Key: NNGYTFHQODDYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride (1,4-DCDD) is a versatile synthetic compound with a wide range of applications in scientific research. It is a crystalline solid that is soluble in water, alcohol, and a variety of organic solvents. It is used in a variety of laboratory experiments, including organic synthesis, chromatography, and spectroscopy. 1,4-DCDD has also been used in the development of pharmaceuticals and other drugs.

Scientific Research Applications

Chemistry

  • Application : “1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride” is a type of piperazine compound . Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This core structure is found in many pharmaceuticals and recreational drugs .
  • Method of Application : The compound can be prepared by dissolving approximately 10 mg of the sample in 10 ml of 20 mM HCl:methanol, 1:1 solution. Then, 1 ml of the solution is diluted with methanol to a total volume of 10 ml. The solution is then filtered with a 0.45 μm membrane filter .
  • Results or Outcomes : The resulting solution can be used for various chemical analyses, such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .

Pharmacology

  • Application : Some piperazine derivatives have been found to exhibit significant effects on both allergic asthma and allergic itching .
  • Method of Application : A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
  • Results or Outcomes : Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine .

Synthesis of Pyrrolopyrazine Derivatives

  • Field : Medicinal Chemistry
  • Application : Pyrrolopyrazine derivatives, which can be synthesized from piperazine compounds, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Method of Application : Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Identification and Analysis of Piperazines

  • Field : Forensic Chemistry
  • Application : “1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride” and similar piperazine compounds can be identified and analyzed in seized materials .
  • Method of Application : The compound can be prepared by dissolving approximately 10 mg of the sample in 10 ml of 20 mM HCl:methanol, 1:1 solution. Then, 1 ml of the solution is diluted with methanol to a total volume of 10 ml. The solution is then filtered with a 0.45 μm membrane filter .
  • Results or Outcomes : The resulting solution can be used for various chemical analyses, such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .

Anti-depressant Molecules

  • Field : Medicinal Chemistry
  • Application : Some piperazine compounds have been investigated for their immediate anti-depressant effects and have been proposed as potential medication for depressive disorder, as well as resistant depression .
  • Method of Application : In vitro, (S)-ketamine (esketamine) has a 3–4 fold higher affinity than ®-ketamine for the glutamate N-methyl D-aspartate receptor .
  • Results or Outcomes : Esketamine has attracted more attention due to its potential as an anti-depressant .

Illicit Manufacture of Piperazines

  • Field : Forensic Chemistry
  • Application : “1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride” and similar piperazine compounds can be identified and analyzed in seized materials .
  • Method of Application : The compound can be prepared by dissolving approximately 10 mg of the sample in 10 ml of 20 mM HCl:methanol, 1:1 solution. Dilute 1 ml of the solution with methanol to a total volume of 10 ml. Filter with a 0.45 μm membrane filter .
  • Results or Outcomes : The resulting solution can be used for various chemical analyses, such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .

properties

IUPAC Name

1-(2-chlorophenyl)-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14;;/h1-2,4-5,13H,3,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGYTFHQODDYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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